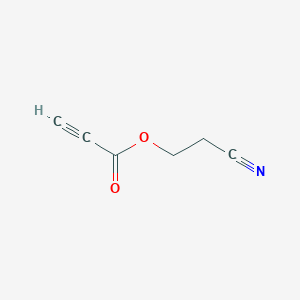

(2-Cyanoethyl) propiolate

Description

(2-Cyanoethyl) propiolate (CAS: Not explicitly provided in evidence) is a propiolic acid ester derivative featuring a 2-cyanoethyl group (-CH2CH2CN) as the ester substituent. The cyano group in this compound may further modulate electronic properties, solubility, and regioselectivity compared to simpler alkyl esters.

Properties

CAS No. |

14451-18-4 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-cyanoethyl prop-2-ynoate |

InChI |

InChI=1S/C6H5NO2/c1-2-6(8)9-5-3-4-7/h1H,3,5H2 |

InChI Key |

PLZWHDPSWYBXDT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)OCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Propiolate

Ethyl propiolate (HC≡CCOOEt) is a benchmark propiolate ester widely used in organic synthesis. Key comparisons include:

- Reactivity in Cycloadditions : Ethyl propiolate participates in [4+2] cyclizations with 2-azadienes to yield 1,2-dihydropyridines (60% yield under refluxing xylenes) . It also serves as a dipolarophile in 1,3-dipolar cycloadditions with pyridinium ylides to synthesize indolizines (good yields reported) .

- Stereochemical Control: In conjugate additions, kinetic control at low temperatures favors Z-enoates, while thermodynamic conditions (higher temperatures) shift selectivity toward E-isomers .

- Zwitterionic Complex Formation : Reactions with azides yield triazolato complexes (Z/E ratio ≈ 5:2) .

Methyl Propiolate

Methyl propiolate (HC≡CCOOMe) shares structural and functional similarities but differs in steric and electronic effects:

- Pyrazole Synthesis : Methyl propiolate enables one-pot, regioselective synthesis of 2-pyrazoles (high yields) via three-component oxidative cyclization with arylhydrazines and aldehydes .

- β-Enamino Ester Formation: Reacts with tryptamine to generate β-enamino esters, intermediates in domino reactions for polycyclic indole derivatives .

- Triazolato Complexes : Compared to ethyl propiolate, methyl derivatives show slightly altered Z/E ratios in ruthenium-triazolato complexes, suggesting ester size influences steric outcomes .

(2-Cyanoethyl) Propiolate vs. Alkyl Propiolates

While direct data on this compound is absent, inferences can be drawn:

- Solubility and Stability: The polar cyano group may improve solubility in polar aprotic solvents compared to ethyl/methyl esters, though stability under acidic/basic conditions requires verification.

- Synthetic Applications : Likely applicable in MCRs and asymmetric catalysis (as seen with ethyl propiolate in L-proline-mediated enantioselective pyran synthesis ), but with modified regioselectivity due to electronic perturbations.

Data Tables

Table 1: Reaction Performance of Propiolate Esters

Table 2: Electronic and Structural Comparisons

| Property | Ethyl Propiolate | Methyl Propiolate | This compound (Inferred) |

|---|---|---|---|

| Electron-Withdrawing Groups | Ester (–COOEt) | Ester (–COOMe) | Ester + cyano (–CH2CH2CN) |

| Reactivity in MCRs | High (e.g., pyrans) | High (e.g., pyrazoles) | Likely higher due to –CN |

| Steric Bulk | Moderate | Low | Moderate (cyanoethyl chain) |

Research Findings and Trends

- Ethyl vs. Methyl Propiolate : Ethyl esters often provide better yields in cyclizations (e.g., 60% vs. variable yields for methyl in triazolato systems) , while methyl esters excel in one-pot reactions due to faster kinetics .

- Temperature Sensitivity: Ethyl propiolate’s stereochemical outcomes are highly temperature-dependent, a trait likely shared by this compound .

- Catalytic Asymmetry: Ethyl propiolate achieves enantioselectivity in L-proline-catalyzed pyran synthesis (e.e. >90%) , suggesting (2-cyanoethyl) derivatives could similarly benefit from chiral catalysts.

Q & A

Q. What are the optimal experimental conditions for synthesizing (2-cyanoethyl) propiolate, and how can purity be verified?

Answer: The synthesis typically involves acylation or esterification under solvent-free or mild conditions. For example, acetylation reactions using propiolic acid derivatives and 2-cyanoethanol can be catalyzed by Lewis acids (e.g., CoCl₂) at room temperature . Key steps include:

- Reagent Ratios : A 1.2:1 molar ratio of acylating agent to alcohol ensures excess reagent for complete conversion.

- Catalyst Loading : 1 mol% CoCl₂ enhances reaction efficiency without side products.

- Purification : Post-reaction, dilute with ethyl acetate, wash with NaHCO₃ (to neutralize residual acid), and dry over anhydrous Na₂SO₄.

- Characterization : Use GC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation. Compare spectroscopic data with literature values to verify purity .

Q. How can researchers design experiments to monitor the stability of this compound under varying storage conditions?

Answer: Adopt a factorial design to test variables like temperature, humidity, and light exposure:

- Variables :

- Temperature: 4°C (refrigeration), 25°C (ambient), 40°C (accelerated degradation).

- Light: Dark vs. UV/visible light exposure.

- Metrics : Track decomposition via HPLC or GC-MS at intervals (0, 7, 14, 30 days).

- Statistical Analysis : Use ANOVA to identify significant degradation factors. Include control samples (e.g., inert atmosphere storage) to isolate environmental effects .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the [3+2] cycloaddition reactions of this compound with carbonyl ylides?

Answer: The reaction’s regioselectivity and electronic behavior can be probed via:

- Theoretical Methods : Perform density functional theory (DFT) calculations to map the reaction pathway. Analyze frontier molecular orbitals (FMOs) to identify HOMO-LUMO interactions between reactants .

- Topological Analysis : Use Electron Localization Function (ELF) to track bond formation. For example, ELF basins show electron density redistribution during cycloaddition, clarifying bond-forming sequences (Table 6 in ).

- Experimental Validation : Compare theoretical activation energies with kinetic data from variable-temperature NMR or stopped-flow spectroscopy.

Q. How can researchers resolve contradictions between experimental and computational data in the stereochemical outcomes of this compound reactions?

Answer: Contradictions often arise from incomplete modeling of solvent effects or transition states. Mitigation strategies include:

- Implicit/Explicit Solvent Models : Use COSMO or SMD solvation models in DFT to better approximate reaction environments .

- Conformational Sampling : Employ molecular dynamics (MD) to explore multiple transition-state geometries.

- Experimental Cross-Check : Compare computed ¹³C NMR chemical shifts with experimental data to validate conformational preferences .

Q. What methodologies enable enantioselective synthesis using this compound as a substrate?

Answer: Asymmetric catalysis requires chiral ligands to induce stereocontrol. For example:

- Catalyst Design : Use BINOL-derived Ti(IV) complexes with hexamethylphosphoric triamide (HMPA) to catalyze propiolate additions to aldehydes .

- Optimization : Screen ligands (e.g., Salen, SPRIX) and reaction temperatures. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Mechanistic Probe : Isotopic labeling (e.g., ²H or ¹³C) at the propiolate’s α-position can clarify stereochemical pathways .

Data Analysis and Reporting

Q. How should researchers structure a laboratory report for studies involving this compound?

Answer: Follow standardized scientific writing frameworks:

- Introduction : State hypotheses (e.g., "Investigating solvent effects on cycloaddition kinetics").

- Methods : Detail catalyst preparation, reaction conditions, and analytical techniques (e.g., "GC-MS with a DB-5 column, 70 eV ionization").

- Results : Use tables/graphs (e.g., yield vs. temperature plots, ELF basin populations ).

- Discussion : Contrast results with prior studies (e.g., "Lower ee vs. methyl propiolate due to steric hindrance from the cyanoethyl group ").

- Ethics : Disclose safety protocols (e.g., handling cyanide-containing byproducts) .

Q. What statistical approaches are suitable for analyzing contradictory data in catalytic efficiency studies?

Answer:

- Multivariate Analysis : Principal Component Analysis (PCA) to identify outliers in datasets (e.g., anomalous yields due to moisture sensitivity).

- Error Propagation : Quantify uncertainties in kinetic measurements (e.g., Arrhenius plot confidence intervals).

- Bayesian Inference : Model competing mechanistic pathways (e.g., synchronous vs. stepwise cycloadditions) to assign probabilities to conflicting hypotheses .

Tables for Key Data

| Parameter | Optimal Value | Reference |

|---|---|---|

| Reaction Temperature | 25°C (room temperature) | |

| Catalyst (CoCl₂) Loading | 1 mol% | |

| HOMO-LUMO Gap (Propiolate) | 5.2 eV (DFT/B3LYP) | |

| Enantiomeric Excess (BINOL-Ti) | 88% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.